molecular formula C21H23FN4S B2436072 4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 611197-42-3

4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No. B2436072
CAS RN: 611197-42-3
M. Wt: 382.5
InChI Key: VQOLTXCNQCEYQY-UHFFFAOYSA-N
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Description

“4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” is a compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their potential inhibitory properties against PDE4 .


Synthesis Analysis

The synthesis of these compounds involves a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .


Molecular Structure Analysis

The crystal structure analysis of representative compounds shows specific hydrogen bonding patterns and molecular arrangement present within the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, thieno[2,3-d]pyrimidines are generally designed as potential inhibitors of PDE4 . Some of the synthesized derivatives have shown promising PDE4B inhibitory properties .

properties

IUPAC Name

4-(4-cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4S/c22-16-7-5-15(6-8-16)18-13-27-21-19(18)20(23-14-24-21)26-11-9-25(10-12-26)17-3-1-2-4-17/h5-8,13-14,17H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOLTXCNQCEYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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